molecular formula C8H12O B14227395 Cyclopentanecarboxaldehyde, 2-methyl-3-methylene- CAS No. 826337-64-8

Cyclopentanecarboxaldehyde, 2-methyl-3-methylene-

Cat. No.: B14227395
CAS No.: 826337-64-8
M. Wt: 124.18 g/mol
InChI Key: PVKIIZQXWDDNDN-UHFFFAOYSA-N
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Description

Cyclopentanecarboxaldehyde, 2-methyl-3-methylene- is an organic compound with the molecular formula C8H12O. It is a derivative of cyclopentanecarboxaldehyde, characterized by the presence of a methyl group and a methylene group on the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanecarboxaldehyde, 2-methyl-3-methylene- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with formaldehyde and a suitable catalyst to introduce the methylene group. The reaction conditions typically include a basic environment and moderate temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of cyclopentanecarboxaldehyde, 2-methyl-3-methylene- may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxaldehyde, 2-methyl-3-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted cyclopentanecarboxaldehyde derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopentanecarboxaldehyde, 2-methyl-3-methylene- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents

Mechanism of Action

The mechanism by which cyclopentanecarboxaldehyde, 2-methyl-3-methylene- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanecarboxaldehyde, 2-methyl-3-methylene- is unique due to the presence of both a methyl and a methylene group on the cyclopentane ring

Properties

CAS No.

826337-64-8

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-methyl-3-methylidenecyclopentane-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-6-3-4-8(5-9)7(6)2/h5,7-8H,1,3-4H2,2H3

InChI Key

PVKIIZQXWDDNDN-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1=C)C=O

Origin of Product

United States

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